(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Overview
Description
“(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
1. Anticonvulsant Activities
A study by Malik and Khan (2014) discusses the synthesis of novel compounds related to (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol, with a focus on their anticonvulsant activities. The compounds showed significant potential as sodium channel blockers and anticonvulsants, highlighting a potential application in the treatment of epilepsy (Malik & Khan, 2014).
2. Chemical Synthesis and Catalytic Applications
Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, which include a compound similar to the one . These complexes were applied in the catalytic oligomerization of ethylene, demonstrating their utility in industrial chemical processes (Kermagoret & Braunstein, 2008).
3. Electrochemical Studies
Sayo, Yamada, and Michida (1983) conducted a study on the anodic oxidation of compounds related to this compound. Their research provides insights into the electrochemical properties of these compounds, which could be relevant for applications in electrochemistry and materials science (Sayo et al., 1983).
4. Microwave-Assisted Synthesis
Parmar et al. (2018) reported a microwave-assisted synthesis method for compounds similar to this compound. This approach could potentially streamline the production process of such compounds, making them more accessible for various research and industrial applications (Parmar et al., 2018).
properties
IUPAC Name |
[1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-7-8-3-4-14(6-8)12-13-10-5-9(15(17)18)1-2-11(10)19-12/h1-2,5,8,16H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJDZIZIFLLER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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